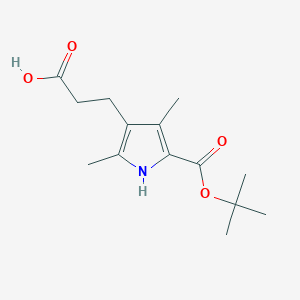

3-(5-(tert-Butoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid

Description

This compound features a pyrrole core substituted with 2,4-dimethyl groups, a tert-butoxycarbonyl (Boc) group at position 5, and a propanoic acid chain at position 3 (Figure 1). The Boc group is widely used in organic synthesis as a protective moiety for amines, enhancing stability and solubility in non-polar solvents .

Properties

Molecular Formula |

C14H21NO4 |

|---|---|

Molecular Weight |

267.32 g/mol |

IUPAC Name |

3-[2,4-dimethyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-1H-pyrrol-3-yl]propanoic acid |

InChI |

InChI=1S/C14H21NO4/c1-8-10(6-7-11(16)17)9(2)15-12(8)13(18)19-14(3,4)5/h15H,6-7H2,1-5H3,(H,16,17) |

InChI Key |

MZMNPNUCPTYRFH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(NC(=C1CCC(=O)O)C)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(tert-Butoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid typically involves the protection of the amine group with the Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions often involve stirring the mixture at ambient temperature or heating it to around 40°C to ensure complete protection.

Industrial Production Methods

In an industrial setting, the production of Boc-protected compounds can be scaled up using flow microreactor systems. These systems allow for continuous production, which is more efficient and sustainable compared to batch processes . The use of microreactors also enables precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(5-(tert-Butoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amine group, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-oxygen bonds.

Scientific Research Applications

3-(5-(tert-Butoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in peptide synthesis.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(5-(tert-Butoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid primarily involves the Boc group, which protects the amine group during chemical reactions. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further reactions . This selective protection and deprotection mechanism is crucial in multi-step organic synthesis, allowing for the sequential construction of complex molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrole Ring

3-(5-(Ethoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl)propanoic Acid

- Structure : Replaces the Boc group with an ethoxycarbonyl moiety.

- Key Differences :

- Molecular Formula: C₁₁H₁₅NO₄ vs. C₁₄H₂₁NO₄ for the Boc analog .

3-[5-(Aminomethyl)-4-(carboxymethyl)-1H-pyrrol-3-yl]propanoic Acid

- Structure: Features aminomethyl and carboxymethyl groups instead of methyl and Boc substituents.

- Key Differences: Acidity: Additional carboxylic acid groups increase polarity and acidity (pKa ~2–3), influencing metal-binding capabilities . Biological Activity: The aminomethyl group may enable conjugation with targeting moieties in prodrug designs .

Heterocyclic Core Modifications

3-(4-(4-Fluorophenyl)-5-(Boc-amino)-1-methyl-1H-pyrazol-3-yl)propanoic Acid

- Structure : Replaces pyrrole with a pyrazole ring and introduces a 4-fluorophenyl group.

- Key Differences :

3-[2-Carboxyethyl]-1H-indole-2-carboxylic Acid

- Structure : Substitutes pyrrole with indole , adding fused benzene and carboxylic acid groups.

- Key Differences :

Data Tables

Table 1: Structural and Molecular Comparisons

Biological Activity

3-(5-(tert-Butoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid, also known by its CAS number 528894-85-1, is a compound that belongs to the class of β-amino acid derivatives. This compound has garnered attention due to its potential biological activities, including antiviral, antibacterial, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

The molecular formula for this compound is C₁₂H₁₇NO₄, with a molecular weight of 239.27 g/mol. The structure features a pyrrole ring substituted with a tert-butoxycarbonyl group and a propanoic acid moiety.

Antiviral Activity

Research indicates that compounds containing β-amino acid moieties can exhibit significant antiviral properties. For instance, derivatives similar to this compound have shown effectiveness against various viruses.

- Mechanism of Action : The antiviral activity is often attributed to the ability of these compounds to inhibit viral replication or interfere with viral entry into host cells.

- Case Study : In a study by Venepally et al., hybrid molecules combining heterocycles and fatty acids demonstrated notable antiviral effects against tobacco mosaic virus (TMV) and herpes simplex virus (HSV) .

| Compound | Virus Targeted | Activity | Reference |

|---|---|---|---|

| A-192558 | TMV | 56.8% curative activity | |

| Compound 5 | HSV-1 | Highest anti-HSV-1 activity |

Antibacterial Activity

The antibacterial potential of β-amino acid derivatives has also been explored. The structural features of these compounds contribute to their interaction with bacterial cell membranes and metabolic pathways.

- Inhibition Studies : Compounds similar to this compound have been tested against Gram-positive and Gram-negative bacteria.

- Findings : Certain derivatives showed promising Minimum Inhibitory Concentration (MIC) values against strains like E. coli and P. aeruginosa .

Anticancer Activity

The anticancer properties of this compound class are particularly noteworthy due to their ability to induce apoptosis in cancer cells.

- Mechanism : The presence of the pyrrole ring is believed to enhance the interaction with cellular targets involved in cancer progression.

- Research Findings : Studies have indicated that certain pyrrole derivatives exhibit antiproliferative effects on glioma cell lines, suggesting potential applications in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.